molecular formula C5H4N4O2 B142165 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 135787-29-0

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B142165
M. Wt: 152.11 g/mol
InChI Key: HUUOMBLAKHBLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazolopyrimidines and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is not fully understood. However, studies suggest that this compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response and cell proliferation. Additionally, it has been suggested that 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione may induce apoptosis in cancer cells.

Biochemical And Physiological Effects

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has been shown to have various biochemical and physiological effects. Studies suggest that this compound may reduce the production of inflammatory cytokines and chemokines, which play a crucial role in the inflammatory response. Additionally, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Moreover, 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has been shown to have antifungal and antibacterial activity.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione in lab experiments is its potential as an anti-inflammatory and anticancer agent. Moreover, this compound has been shown to have antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics. However, one of the significant limitations of using 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione in lab experiments is its low solubility in water, which can make it challenging to use in certain assays.

Future Directions

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has shown promising results in various studies, and there is still much to be explored regarding its potential applications. Some of the future directions for research on this compound include:
- Further studies on the mechanism of action of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Development of more efficient synthesis methods for this compound
- Exploration of the potential of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione as an antifungal and antibacterial agent
- Studies on the pharmacokinetics and pharmacodynamics of this compound
- Exploration of the potential of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione as a drug delivery system
- Development of new derivatives of this compound with enhanced activity and solubility
Conclusion:
In conclusion, 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has shown promising results in various studies. This compound has potential applications in the field of medicinal chemistry, particularly as an anti-inflammatory and anticancer agent. Moreover, it has been shown to have antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics. Further research is needed to explore the potential of this compound fully, and there is still much to be discovered regarding its mechanism of action and potential applications.

Synthesis Methods

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can be synthesized using various methods. One of the most common methods is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with hydrazine hydrate in the presence of a catalyst. Another method involves the reaction of 5-amino-4-cyano-3-methylpyrazole with ethyl acetoacetate in the presence of a base. Both of these methods have been used to synthesize 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione with high yields.

Scientific Research Applications

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has been studied extensively for its potential applications in various fields. One of the most significant applications is in the field of medicinal chemistry. This compound has shown promising results as an anti-inflammatory agent, and it has also been studied for its potential as an anticancer agent. Additionally, 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has been studied for its potential as an antifungal and antibacterial agent.

properties

IUPAC Name

1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUOMBLAKHBLFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617949
Record name 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

CAS RN

40769-81-1
Record name 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40769-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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